molecular formula C23H22N6O B2503581 1-(diphenylmethyl)-3-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}urea CAS No. 2034500-97-3

1-(diphenylmethyl)-3-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}urea

Cat. No.: B2503581
CAS No.: 2034500-97-3
M. Wt: 398.47
InChI Key: PSLIKDNRKZHZIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(diphenylmethyl)-3-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}urea is a complex organic compound that features a unique combination of functional groups, including a diphenylmethyl group, a pyrazinyl group, and an imidazolyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(diphenylmethyl)-3-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.

    Attachment of the pyrazinyl group: This step involves the reaction of the imidazole derivative with pyrazine-2-carboxylic acid under dehydrating conditions.

    Formation of the urea linkage: The final step involves the reaction of the intermediate with diphenylmethyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(diphenylmethyl)-3-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazinyl and imidazolyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(diphenylmethyl)-3-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    1-(diphenylmethyl)-3-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}urea: Similar structure but with a pyridinyl group instead of a pyrazinyl group.

    1-(diphenylmethyl)-3-{2-[2-(quinolin-2-yl)-1H-imidazol-1-yl]ethyl}urea: Contains a quinolinyl group, offering different electronic properties.

Uniqueness

1-(diphenylmethyl)-3-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}urea is unique due to the presence of the pyrazinyl group, which can confer distinct electronic and steric properties compared to its analogs. This uniqueness can result in different biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

1-benzhydryl-3-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O/c30-23(27-14-16-29-15-13-26-22(29)20-17-24-11-12-25-20)28-21(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-13,15,17,21H,14,16H2,(H2,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLIKDNRKZHZIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCCN3C=CN=C3C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.